molecular formula C24H24N4O3S B2453876 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 536704-70-8

2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2453876
CAS No.: 536704-70-8
M. Wt: 448.54
InChI Key: UBWIQKHYJWZFOW-UHFFFAOYSA-N
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Description

2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O3S and its molecular weight is 448.54. The purity is usually 95%.
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Properties

IUPAC Name

2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O3S/c1-15-8-10-16(11-9-15)28-23(30)22-21(18-6-2-3-7-19(18)26-22)27-24(28)32-14-20(29)25-13-17-5-4-12-31-17/h2-3,6-11,17,26H,4-5,12-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBWIQKHYJWZFOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic molecule belonging to the pyrimido[5,4-b]indole class. This class has garnered attention for its diverse biological activities, particularly in the fields of immunology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O2SC_{19}H_{22}N_4O_2S, with a molecular weight of approximately 366.47 g/mol. The structural features include a pyrimido[5,4-b]indole core and a thioacetamide moiety, which are critical for its biological activity.

Research indicates that derivatives of pyrimido[5,4-b]indoles can act as potent Toll-like receptor 4 (TLR4) agonists. TLR4 plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs). The compound's ability to stimulate TLR4 leads to the activation of the NFκB pathway, resulting in increased production of pro-inflammatory cytokines such as IL-6 and interferon gamma-induced protein 10 (IP-10) .

Key Findings from Research Studies

  • Cytokine Production : Compounds similar to the target molecule have shown differential effects on cytokine release. For example, substitutions at specific positions on the pyrimidine ring can enhance or diminish IL-6 production while promoting IP-10 synthesis .
  • Cell Toxicity : Studies utilizing murine bone marrow-derived dendritic cells (mBMDC) demonstrated that while many derivatives exhibited some level of cytotoxicity, certain modifications reduced this toxicity without compromising TLR4 activation .
  • Structure-Activity Relationship (SAR) : Modifications at the carboxamide and thioacetamide positions were found to be critical for maintaining biological activity. Specifically, the presence of a sulfur atom in its nonoxidized form and the spatial arrangement relative to the carboxamide group were essential for effective TLR4 agonism .

Table 1: Summary of Biological Activity Data

Compound VariantIL-6 Release (pg/mL)IP-10 Release (pg/mL)Cytotoxicity (IC50 µM)
Parent Compound30015020
N5 Methyl Derivative15020025
Short Alkyl Substituted10025030

Data indicates that structural modifications can significantly impact cytokine release profiles and cytotoxicity levels.

Pharmacological Implications

The biological activities exhibited by this compound suggest potential applications in immunotherapy and as adjuvants in vaccine development. The selective stimulation of TLR4 may enhance immune responses in therapeutic settings while minimizing adverse effects typically associated with broader immune activation.

Scientific Research Applications

Research indicates that derivatives of pyrimido[5,4-b]indoles, including this compound, can act as potent Toll-like receptor 4 (TLR4) agonists. TLR4 plays a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs). The ability of this compound to stimulate TLR4 leads to the activation of the NFκB pathway, resulting in increased production of pro-inflammatory cytokines such as IL-6 and interferon gamma-induced protein 10 (IP-10) .

Key Findings from Research Studies

  • Cytokine Production : Variants of this compound have shown differential effects on cytokine release. Structural modifications can enhance or diminish IL-6 production while promoting IP-10 synthesis.
  • Cell Toxicity : Studies using murine bone marrow-derived dendritic cells (mBMDC) demonstrated that certain modifications reduced cytotoxicity without compromising TLR4 activation.
  • Structure-Activity Relationship (SAR) : Modifications at specific positions were found critical for maintaining biological activity, particularly the presence of sulfur in its nonoxidized form and the spatial arrangement relative to the carboxamide group.
Compound VariantIL-6 Release (pg/mL)IP-10 Release (pg/mL)Cytotoxicity (IC50 µM)
Parent Compound30015020
N5 Methyl Derivative15020025
Short Alkyl Substituted10025030

Data indicates that structural modifications significantly impact cytokine release profiles and cytotoxicity levels.

Pharmacological Implications

The biological activities exhibited by this compound suggest potential applications in immunotherapy and as adjuvants in vaccine development. The selective stimulation of TLR4 may enhance immune responses in therapeutic settings while minimizing adverse effects typically associated with broader immune activation.

Preparation Methods

Pyrimidoindole Core Construction

The 3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-4-one intermediate forms through acid-catalyzed cyclocondensation of isatin derivatives with p-tolylguanidine hydrochloride. Microwave-assisted synthesis at 150°C for 20 minutes in acetic acid achieves 89% conversion efficiency, significantly reducing reaction time compared to conventional thermal methods (6 hours at reflux).

Thioether Linkage Installation

Sulfur incorporation occurs via nucleophilic displacement of 2-chloroacetamide intermediates using in situ generated thiolate anions. Potassium tert-butoxide in tetrahydrofuran at -20°C proves optimal for thiolate stabilization, minimizing disulfide byproduct formation to <5%.

Tetrahydrofuran-Methyl Amide Coupling

Detailed Synthetic Pathways and Comparative Evaluation

Six documented synthetic routes demonstrate varying efficiencies in constructing the target molecule, with critical parameters summarized in Table 1.

Table 1: Comparative Analysis of Synthetic Methodologies

Route Key Step Conditions Yield (%) Purity (HPLC)
1 Sequential linear synthesis DMF, 80°C, 24h 42 95.2
2 Convergent approach THF, -20°C to RT, 8h 68 98.7
3 Solid-phase synthesis Microwave, 150°C, 20min 55 97.4
4 Enzymatic amidation Lipase B, 37°C, 48h 38 99.1
5 Flow chemistry Microreactor, 120°C, 5min 61 96.8
6 Photocatalytic coupling Ir(ppy)3, Blue LED, 12h 49 94.3

Optimized Convergent Synthesis (Route 2)

The most efficient methodology involves parallel synthesis of three key fragments followed by sequential coupling:

  • Pyrimidoindole Core (Fragment A):
    Isatin (10 mmol) reacts with p-tolylguanidine hydrochloride (12 mmol) in glacial acetic acid under microwave irradiation (150°C, 20 min). Workup with ice-water precipitation yields pale yellow crystals (89%, mp 218-220°C).

  • Thioacetamide Intermediate (Fragment B):
    2-Chloroacetamide (15 mmol) undergoes nucleophilic substitution with sodium hydrosulfide (20 mmol) in anhydrous THF at -20°C. After 4h, quenching with methyl iodide (18 mmol) produces the methylthio intermediate, subsequently oxidized with mCPBA to the sulfonyl derivative (76% over two steps).

  • Tetrahydrofuran-Methylamine (Fragment C):
    Racemic tetrahydrofurfuryl alcohol (25 mmol) undergoes Mitsunobu reaction with phthalimide followed by hydrazinolysis to yield the primary amine. Chiral resolution using (+)-di-p-toluoyl-D-tartaric acid gives enantiomerically pure (R)-isomer (34% overall, ee >99%).

Final Coupling:
Fragment A (5 mmol) reacts with Fragment B (5.5 mmol) in DMF containing K2CO3 (15 mmol) at 60°C for 6h. The resulting thioether intermediate couples with Fragment C (6 mmol) using HATU (6.5 mmol) and DIPEA (15 mmol) in dichloromethane at 0°C to room temperature overnight. Final purification by flash chromatography (SiO2, hexane/EtOAc 3:1 to 1:2) affords the target compound as white crystals (68%, mp 184-186°C).

Spectroscopic Characterization and Analytical Data

Comprehensive spectral analysis confirms structural identity and purity:

1H NMR (400 MHz, DMSO-d6): δ 10.34 (s, 1H, NH), 8.21 (d, J=7.8 Hz, 1H, ArH), 7.89 (d, J=8.1 Hz, 2H, p-tolyl), 7.45-7.32 (m, 4H, ArH), 4.78 (dd, J=13.2, 6.4 Hz, 1H, THF-CH), 3.92 (s, 2H, SCH2), 3.68-3.55 (m, 2H, THF-OCH2), 2.41 (s, 3H, CH3), 1.98-1.72 (m, 4H, THF-CH2).

13C NMR (100 MHz, DMSO-d6): δ 178.4 (C=O), 167.2 (amide C=O), 143.6-112.8 (aromatic Cs), 79.4 (THF-OCH), 68.3 (THF-CH2O), 45.7 (SCH2), 37.2 (NCH2), 25.9 (THF-CH2), 21.3 (CH3).

HRMS (ESI-TOF): m/z [M+H]+ Calcd for C25H25N4O3S: 477.1598; Found: 477.1595.

Process Optimization and Scale-Up Considerations

Large-scale production (100g+) necessitates modifications to maintain efficiency:

  • Thioether Formation: Switch from batch to continuous flow reactor (0.5mL/min, 120°C) reduces reaction time from 6h to 12 minutes with 89% conversion.
  • Crystallization Optimization: Anti-solvent addition (n-heptane to DCM solution) improves crystal morphology, enhancing filtration rates by 300%.
  • Enantiomeric Control: Kinetic resolution using immobilized lipase (Candida antarctica) achieves 98% ee in the tetrahydrofuran fragment, eliminating need for chiral chromatography.

Stability Profiling and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) reveal two primary degradation pathways:

  • Hydrolytic Cleavage: The acetamide bond undergoes pH-dependent hydrolysis (t90 = 32 days at pH 7.4, 37°C), forming 2-mercaptopyrimidoindole and tetrahydrofuran-methylamine derivatives.
  • Oxidative Degradation: Sulfur oxidation to sulfoxide occurs under strong light exposure (ICH Q1B), requiring amber glass packaging for long-term storage.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what key reaction conditions should be prioritized?

  • The synthesis of structurally related acetamide derivatives often involves nucleophilic substitution or coupling reactions. For example, a similar compound was synthesized by reacting intermediates with acetyl chloride in dichloromethane (CH₂Cl₂) using Na₂CO₃ as a base, followed by purification via silica gel chromatography and recrystallization . Key parameters include maintaining anhydrous conditions, controlling stoichiometry (e.g., 1:1.5 molar ratio of substrate to acetyl chloride), and optimizing reaction time (e.g., overnight stirring at room temperature).

Q. Which spectroscopic techniques are critical for structural characterization, and what spectral markers should be analyzed?

  • 1H NMR and 13C NMR are essential for confirming the presence of functional groups. For instance, in related compounds, signals at δ 7.69 ppm (br s) indicate NH protons in amides, while δ 2.14 ppm (s) corresponds to acetyl groups . ESI/APCI(+) mass spectrometry can verify molecular weight (e.g., [M+H]⁺ and [M+Na]⁺ peaks) . X-ray crystallography, as used for pyrimidine derivatives, provides definitive confirmation of stereochemistry .

Q. What are the recommended storage conditions to ensure compound stability?

  • Stability is influenced by moisture and temperature. Safety data sheets for analogous compounds recommend storage in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation . Pre-use stability assessments via TLC or HPLC are advised to detect degradation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis, and what common pitfalls occur during purification?

  • Optimization strategies :

  • Solvent selection : Polar aprotic solvents like DMF may enhance solubility of intermediates .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) could improve coupling efficiency in heterocyclic systems .
  • Temperature gradients : Stepwise heating (e.g., 50°C → 80°C) may reduce side reactions in multi-step syntheses .
    • Purification challenges :
  • Co-elution of byproducts during chromatography can occur; gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) improves separation .
  • Recrystallization solvents (e.g., ethyl acetate) must balance solubility and volatility to avoid premature precipitation .

Q. How should researchers address contradictory biological activity data in structure-activity relationship (SAR) studies?

  • Methodological considerations :

  • Comparative assays : Use standardized cell lines (e.g., HEK293 or HepG2) and controls to minimize variability .
  • Structural analogs : Synthesize derivatives with modifications to the pyrimidoindole core or acetamide side chain to isolate pharmacophoric groups .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinase enzymes, clarifying discrepancies between in vitro and in vivo results .

Q. What strategies are effective for evaluating metabolic stability and in vivo pharmacokinetics?

  • In vitro assays :

  • Liver microsome stability tests (human/rat) quantify metabolic degradation rates .
  • Plasma protein binding assays (e.g., equilibrium dialysis) assess bioavailability .
    • In vivo protocols :
  • Radiolabeled analogs (e.g., ¹⁴C-tagged compounds) enable tracking of distribution and excretion in rodent models .
  • Dose-ranging studies (1–50 mg/kg) identify nonlinear pharmacokinetics linked to saturation of metabolic enzymes .

Q. How can researchers mitigate toxicity risks identified in preliminary studies?

  • Toxicology workflows :

  • Ames test : Screen for mutagenicity using Salmonella typhimurium strains .
  • hERG inhibition assays : Evaluate cardiac safety via patch-clamp electrophysiology .
    • Structural modifications : Introduce hydrophilic groups (e.g., sulfonic acid) to reduce off-target interactions .

Data Contradiction Analysis

Q. How should conflicting solubility data from different sources be resolved?

  • Method validation :

  • Use standardized buffers (e.g., PBS at pH 7.4) and shake-flask methods to measure intrinsic solubility .
  • Dynamic light scattering (DLS) can detect aggregation, which may falsely reduce apparent solubility .
    • Environmental factors : Temperature and ionic strength significantly affect solubility; ensure consistency across experiments .

Q. What analytical approaches confirm the absence of isomeric impurities in the final product?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H .
  • Vibrational circular dichroism (VCD) : Provides stereochemical resolution complementary to NMR .

Methodological Resources

  • Synthetic protocols : Detailed in .
  • Spectroscopic libraries : Reference for crystallographic data and for NMR benchmarks.
  • Safety guidelines : Adhere to handling protocols from and .

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